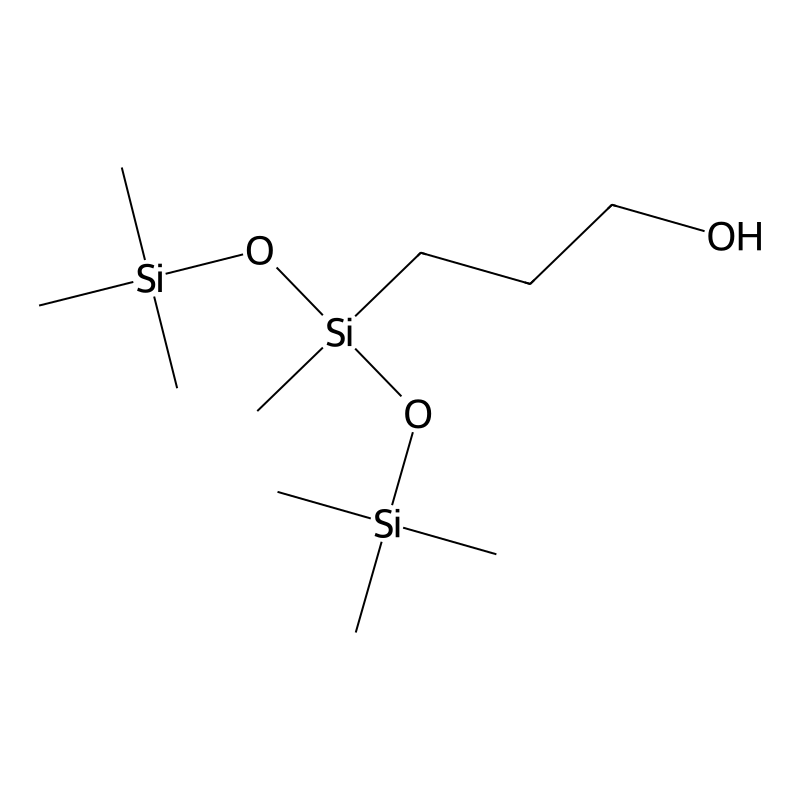3-(3-Hydroxypropyl)heptamethyltrisiloxane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(3-Hydroxypropyl)heptamethyltrisiloxane is a siloxane compound characterized by its unique structure and properties. Its molecular formula is C10H28O3Si3, and it has a molecular weight of 280.58 g/mol . The compound is a clear, colorless, oily liquid with a boiling point of approximately 233°C. It features a hydroxyl group, which contributes to its hydrophilic characteristics, while the siloxane backbone imparts hydrophobic properties, making it useful in various applications.
The primary synthesis method for 3-(3-Hydroxypropyl)heptamethyltrisiloxane involves the hydrosilylation reaction of 3-chloropropyltrimethoxysilane with 1,1,1,3,5,5,5-heptamethyltrisiloxane. This reaction is typically catalyzed by platinum under an inert atmosphere, resulting in the formation of the desired siloxane compound while releasing hydrogen gas as a byproduct.
Research indicates that 3-(3-Hydroxypropyl)heptamethyltrisiloxane exhibits low toxicity and is neither mutagenic nor carcinogenic. It has been utilized in biological studies to enhance transfection efficiency in gene delivery systems, particularly for plasmid DNA and small interfering RNA (siRNA). Additionally, it has shown potential in improving cell adhesion to surfaces, which is significant for various biomedical applications.
The synthesis of 3-(3-Hydroxypropyl)heptamethyltrisiloxane can be summarized as follows:
- Starting Materials: 3-chloropropyltrimethoxysilane and 1,1,1,3,5,5,5-heptamethyltrisiloxane.
- Catalyst: Platinum catalyst.
- Conditions: The reaction is conducted under an inert atmosphere to prevent unwanted reactions with moisture or oxygen.
- Process:
- The reactants are mixed and allowed to react at elevated temperatures.
- The reaction generates hydrogen gas which is removed under reduced pressure.
- The product is purified through distillation and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
3-(3-Hydroxypropyl)heptamethyltrisiloxane finds applications across multiple fields due to its unique properties:
- Surface Modifiers: Used to modify surface tension in coatings and adhesives.
- Biotechnology: Enhances gene delivery systems and improves cell adhesion.
- Agricultural Synergist: Acts as a synergistic agent in enhancing herbicide performance.
- Industrial
Studies have shown that 3-(3-Hydroxypropyl)heptamethyltrisiloxane interacts favorably with biological membranes and can enhance the uptake of therapeutic agents into cells. Its ability to improve transfection efficiency makes it a valuable component in gene therapy applications. Furthermore, its compatibility with various organic solvents allows it to be used in diverse formulations without compromising efficacy .
Several compounds share structural similarities with 3-(3-Hydroxypropyl)heptamethyltrisiloxane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Trimethoxysilyl)propyl heptamethyltrisiloxane | C10H28O4Si3 | Contains trimethoxy groups enhancing reactivity |
| Poly(ethylene glycol) propyl ether-heptamethyltrisiloxane | C15H34O4Si2 | Incorporates polyethylene glycol for increased solubility |
| Aminopropyl heptamethyltrisiloxane | C10H27NSi3 | Contains amine groups for enhanced functionalization |
Uniqueness: What sets 3-(3-Hydroxypropyl)heptamethyltrisiloxane apart from these compounds is its balance of hydrophilic and hydrophobic properties due to the hydroxyl group combined with the siloxane backbone. This unique combination enhances its effectiveness as a surface modifier and biological agent.








